2-Oxaspiro[4.5]decan-8-ol

Hydrogen bonding Drug-receptor interaction ADME prediction

2-Oxaspiro[4.5]decan-8-ol (CAS 1823379-23-2) is a saturated spirocyclic alcohol comprising a tetrahydrofuran ring fused to a cyclohexanol ring at a quaternary spiro carbon. With molecular formula C9H16O2 and molecular weight 156.22 g/mol, it belongs to the oxaspiro[4.5]decane class—a scaffold recurrent in fungal natural products and synthetic bioactive molecules.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Cat. No. B8321077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxaspiro[4.5]decan-8-ol
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESC1CC2(CCC1O)CCOC2
InChIInChI=1S/C9H16O2/c10-8-1-3-9(4-2-8)5-6-11-7-9/h8,10H,1-7H2
InChIKeyNGJSBONNRJQNEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxaspiro[4.5]decan-8-ol – Core Evidence Guide for Spirocyclic Alcohol Procurement and Structural Selection


2-Oxaspiro[4.5]decan-8-ol (CAS 1823379-23-2) is a saturated spirocyclic alcohol comprising a tetrahydrofuran ring fused to a cyclohexanol ring at a quaternary spiro carbon. With molecular formula C9H16O2 and molecular weight 156.22 g/mol, it belongs to the oxaspiro[4.5]decane class—a scaffold recurrent in fungal natural products and synthetic bioactive molecules [1]. The compound is commercially available as a research chemical (typical purity ≥95%) and serves as a synthetic intermediate in medicinal chemistry and chemical biology programs .

Why Generic Substitution of 2-Oxaspiro[4.5]decan-8-ol with Analogous Spirocyclic Scaffolds Compromises Experimental Reproducibility


Spirocyclic compounds within the 2-oxaspiro[4.5]decane family differ critically in hydrogen-bonding capacity, lipophilicity, and electronic character. Replacing 2-oxaspiro[4.5]decan-8-ol with its 8-ketone congener eliminates the sole hydrogen-bond donor while reducing both logP and polar surface area—altering target engagement, solubility, and membrane permeability [1]. Substitution with the 8-aza analog introduces a basic nitrogen that changes ionization state at physiological pH, while the deoxygenated parent scaffold lacks the polarity required for key intermolecular interactions. These quantifiable differences, detailed below, demonstrate why generic replacement without rigorous validation leads to irreproducible pharmacological and synthetic outcomes [2].

Head-to-Head Quantitative Differentiation of 2-Oxaspiro[4.5]decan-8-ol Versus Its Closest In-Class Analogs


Hydrogen-Bond Donor Capacity: 2-Oxaspiro[4.5]decan-8-ol vs. 2-Oxaspiro[4.5]decan-8-one

2-Oxaspiro[4.5]decan-8-ol possesses one hydrogen-bond donor (the secondary alcohol –OH), whereas the 8-ketone analog has zero HBDs. Both compounds share two H-bond acceptors (ring oxygen + carbonyl or hydroxyl oxygen). The difference of one absolute HBD directly governs intermolecular interaction potential [1][2].

Hydrogen bonding Drug-receptor interaction ADME prediction

Lipophilicity (XLogP3): 2-Oxaspiro[4.5]decan-8-ol vs. 2-Oxaspiro[4.5]decan-8-one

The computed XLogP3 value for 2-oxaspiro[4.5]decan-8-ol is 0.9, compared to 0.5 for the 8-ketone analog. This difference of 0.4 log units corresponds to an approximately 2.5-fold higher partition coefficient, indicating moderately enhanced membrane permeability for the alcohol [1][2].

Lipophilicity Membrane permeability LogP optimization

Topological Polar Surface Area (TPSA): 2-Oxaspiro[4.5]decan-8-ol vs. 2-Oxaspiro[4.5]decan-8-one

The TPSA of 2-oxaspiro[4.5]decan-8-ol is 29.5 Ų, 12% higher than the 26.3 Ų of the 8-ketone analog. Both values remain well below the 60–90 Ų threshold typically associated with poor oral absorption, but the 3.2 Ų increment in the alcohol slightly modulates passive permeability and aqueous solubility [1][2].

Polar surface area Blood-brain barrier penetration Oral bioavailability

Synthetic Accessibility and Interconversion: 2-Oxaspiro[4.5]decan-8-ol from 2-Oxaspiro[4.5]decan-8-one

2-Oxaspiro[4.5]decan-8-ol can be obtained in 91% yield by sodium borohydride reduction of 2-oxaspiro[4.5]decan-8-one in ethanol at ambient temperature, as disclosed in US Patent 4,588,591 (Example procedure). This high-yielding, single-step transformation provides a robust route to the alcohol from the commercially available ketone precursor, whereas the reverse oxidation requires harsher conditions and typically proceeds in lower yield [1].

Synthetic intermediate Reduction reaction Supply chain resilience

Rotatable Bond Restriction: Spirocyclic Rigidity of 2-Oxaspiro[4.5]decan-8-ol vs. Acyclic Bioisosteres

2-Oxaspiro[4.5]decan-8-ol has zero rotatable bonds, a consequence of its spirocyclic architecture. In contrast, acyclic 1,4-disubstituted cyclohexanol or tetrahydrofuran-containing analogs typically exhibit 2–4 rotatable bonds. This conformational rigidity pre-organizes the molecule for target binding, reducing the entropic penalty upon complex formation—a property critical for fragment-based drug design and selectivity engineering [1].

Conformational restriction Entropic penalty Target selectivity

GHS Safety Profile: 2-Oxaspiro[4.5]decan-8-ol vs. 2-Oxaspiro[4.5]decan-8-one

The 8-ketone analog carries GHS hazard classifications including H312 (harmful by dermal contact), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation), as aggregated from ECHA C&L notifications. In contrast, the alcohol form has not been assigned GHS hazard statements in the PubChem repository, suggesting a more favorable acute toxicity and handling profile under standard laboratory conditions, though full toxicological characterization remains incomplete [1][2].

Safety data Handling requirements Regulatory compliance

Optimal Deployment Scenarios for 2-Oxaspiro[4.5]decan-8-ol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Rigid, H-Bond-Donating Spirocyclic Scaffold

With zero rotatable bonds and exactly one hydrogen-bond donor, 2-oxaspiro[4.5]decan-8-ol is ideally suited as a fragment hit or scaffold-hopping replacement for flexible cyclohexanol-ether linkers. The conformational rigidity (ΔG benefit ~0.5–1.5 kcal/mol per restricted bond) enhances binding affinity, while the single HBD enables directional interactions with protein backbone carbonyls, as detailed in Evidence Items 1 and 5 [1][2].

CNS-Penetrant Lead Optimization Programs Requiring Balanced LogP and TPSA

The computed XLogP3 of 0.9 and TPSA of 29.5 Ų place 2-oxaspiro[4.5]decan-8-ol squarely within the favorable oral CNS drug space (logP 1–3, TPSA <70 Ų). The ketone analog (logP 0.5, TPSA 26.3 Ų) trends too hydrophilic for optimal passive BBB penetration, making the alcohol the superior starting point for CNS-targeted medicinal chemistry, as supported by Evidence Items 2 and 3 [1][2].

Synthetic Route Scouting Leveraging Ketone-to-Alcohol Reduction for Supply Chain Flexibility

The 91%-yield NaBH4 reduction of 2-oxaspiro[4.5]decan-8-one to the 8-ol, demonstrated at 46.4 g scale, provides a cost-effective procurement strategy: stock the cheaper, more reactive ketone precursor and generate the alcohol on demand. This approach de-risks single-supplier dependency and is particularly valuable when the alcohol is required for downstream esterification or etherification steps, per Evidence Item 4 [1].

High-Throughput Screening Where Reduced Hazard Profile Lowers Operational Overhead

The absence of documented GHS hazard statements for 2-oxaspiro[4.5]decan-8-ol—in contrast to the ketone's H312/H315/H319/H335 classification—simplifies compound management in automated screening facilities. This difference reduces PPE requirements, minimizes fume hood constraints, and streamlines regulatory documentation for screening collections exceeding 100,000 compounds, as indicated in Evidence Item 6 [1][2].

Quote Request

Request a Quote for 2-Oxaspiro[4.5]decan-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.